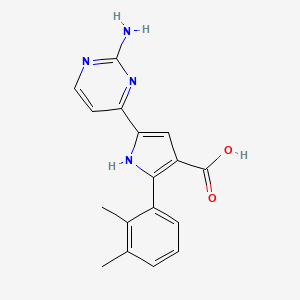
1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- is a complex organic compound with a unique structure that combines a pyrrole ring, a pyrimidine ring, and a dimethylphenyl group
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid group. The pyrimidine ring is then synthesized separately and coupled with the pyrrole derivative. The final step involves the introduction of the dimethylphenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as catalytic reactions and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- can be compared with other similar compounds, such as:
Pyrrole derivatives: These compounds share the pyrrole ring structure but differ in their functional groups and substituents.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and may have different substituents, leading to variations in their chemical and biological properties.
Dimethylphenyl derivatives: These compounds have the dimethylphenyl group but differ in their core structures and functional groups.
The uniqueness of 1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- lies in its combination of these three distinct structural elements, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-2-(2,3-dimethylphenyl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H16N4O2/c1-9-4-3-5-11(10(9)2)15-12(16(22)23)8-14(20-15)13-6-7-19-17(18)21-13/h3-8,20H,1-2H3,(H,22,23)(H2,18,19,21) |
InChI Key |
XDCGYGIVCWGIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















